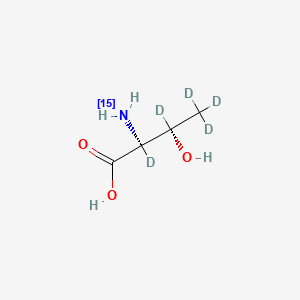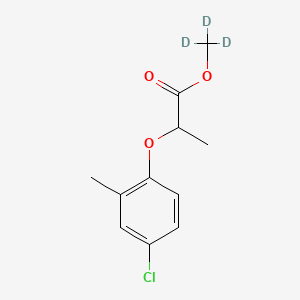
8-Hydroxy Mirtazapine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hydroxy Mirtazapine-d3 is a deuterated analog of 8-Hydroxy Mirtazapine, a metabolite of the antidepressant drug Mirtazapine. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Mirtazapine. The deuterium atoms in this compound provide a stable isotope label, which is useful in various analytical techniques.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy Mirtazapine-d3 involves the hydroxylation of Mirtazapine followed by the introduction of deuterium atoms. The process typically starts with the preparation of a carboxylic acid intermediate, which is then converted into a ketone. This ketone undergoes reduction to form the hydroxy compound, which is subsequently deuterated using a strong reduction agent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to purify the final product.
化学反应分析
Types of Reactions: 8-Hydroxy Mirtazapine-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone can be reduced back to the hydroxyl compound.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Conditions vary depending on the desired substitution but often involve the use of strong acids or bases.
Major Products: The major products formed from these reactions include various hydroxylated and deuterated derivatives of Mirtazapine, which are useful in pharmacokinetic studies .
科学研究应用
8-Hydroxy Mirtazapine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in analytical chemistry to study the metabolic pathways of Mirtazapine.
Biology: Helps in understanding the biological effects and metabolism of Mirtazapine in different organisms.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Mirtazapine.
Industry: Employed in the development of new antidepressant drugs and in quality control processes
作用机制
The mechanism of action of 8-Hydroxy Mirtazapine-d3 is similar to that of Mirtazapine. It primarily acts on central adrenergic and serotonergic systems. The compound exhibits dual noradrenergic and serotonergic effects, which contribute to its antidepressant properties. It downregulates NADPH oxidase 4 expression and reduces the production of reactive oxygen species (ROS), thereby exerting antioxidative and anti-inflammatory effects .
相似化合物的比较
8-Hydroxy Mirtazapine: The non-deuterated analog of 8-Hydroxy Mirtazapine-d3.
Dimethylmirtazapine: Another metabolite of Mirtazapine with similar pharmacological properties.
Mirtazapine: The parent compound, widely used as an antidepressant.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide stability and make it an excellent tool for studying metabolic pathways. The deuterium labeling allows for precise tracking and analysis in pharmacokinetic studies, offering insights that are not possible with non-deuterated compounds .
属性
分子式 |
C17H19N3O |
|---|---|
分子量 |
284.37 g/mol |
IUPAC 名称 |
5-(trideuteriomethyl)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-ol |
InChI |
InChI=1S/C17H19N3O/c1-19-6-7-20-16(11-19)15-5-3-2-4-12(15)8-13-9-14(21)10-18-17(13)20/h2-5,9-10,16,21H,6-8,11H2,1H3/i1D3 |
InChI 键 |
DAWYIZBOUQIVNX-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O |
规范 SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[6-(2,2,3,3,5,5,6,6-Octadeuteriomorpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol](/img/structure/B12419422.png)








